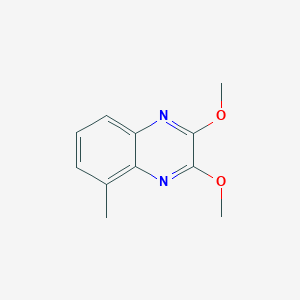

2,3-Dimethoxy-5-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEVOKXDWGPYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C(=N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethoxy 5 Methylquinoxaline and Analogues

Classical Condensation Approaches and Mechanistic Considerations

The most traditional and widely employed method for synthesizing the quinoxaline (B1680401) scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netencyclopedia.pubresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline synthesis. encyclopedia.pub In the context of 2,3-dimethoxy-5-methylquinoxaline, this would involve the reaction of 4-methyl-1,2-phenylenediamine with 2,3-dimethoxy-1,2-dicarbonyl species.

The mechanism of this acid-catalyzed condensation typically involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization occurs, followed by another dehydration step to yield the aromatic quinoxaline ring system. researchgate.net The reaction conditions often require elevated temperatures and the use of acidic catalysts, though various modifications have been developed to improve yields and reduce reaction times. nih.govsapub.org

Table 1: Classical Condensation Reactions for Quinoxaline Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine, 1,2-dicarbonyl compound | High temperature, strong acid | Quinoxaline derivative | nih.gov |

| Diamine, dicarbonyl | Glycerol, water, 90 °C, 4–6 min | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine, hydroxyl ketone | I₂, DMSO, RT, 12 h | Quinoxaline derivative | encyclopedia.pub |

Transition Metal-Catalyzed Synthetic Routes for Quinoxaline Core Functionalization

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of quinoxaline derivatives, offering routes that are often more efficient and selective than classical methods. rsc.orgoregonstate.edu These methods can be broadly categorized into two main approaches: the construction of the quinoxaline ring itself and the post-synthetic functionalization of a pre-formed quinoxaline core.

For the synthesis of the quinoxaline scaffold, transition metals can catalyze the cyclization of various precursors. For instance, palladium and copper catalysts have been employed in the annulation of o-phenylenediamines with various coupling partners. researchgate.nettandfonline.com

More significantly, transition metal catalysis is extensively used for the direct C-H functionalization of the quinoxaline nucleus. This allows for the introduction of various substituents at specific positions, which is crucial for tuning the properties of the final molecule. Metals such as palladium, rhodium, and iridium have been instrumental in developing regioselective C-H activation strategies. mdpi.com For example, rhodium-catalyzed C8 alkenylation of quinoline (B57606) N-oxides has been reported, demonstrating the potential for selective functionalization. mdpi.com

Table 2: Transition Metal-Catalyzed Reactions for Quinoxaline Synthesis and Functionalization

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂, PPh₃ | Cross-coupling | Halogenated quinoxaline, boronic acid | Arylated quinoxaline | tandfonline.com |

| [RhCp*Cl₂]₂, AgSbF₆ | C-H Alkenylation | Quinoxaline N-oxide, alkene | C8-alkenylated quinoxaline | mdpi.com |

| Copper(II) | Annulation | o-phenylenediamine, phenacyl bromide | 2-functionalized quinoxaline | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to address the environmental concerns associated with traditional methods, such as the use of hazardous solvents and high energy consumption. ijirt.orgjocpr.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijirt.org

Water, being a non-toxic and inexpensive solvent, has been explored as a medium for quinoxaline synthesis. tandfonline.com The use of surfactant-type catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), has been shown to be effective for the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in water at room temperature. tandfonline.com

Microwave-assisted and ultrasound-assisted syntheses have also gained prominence as energy-efficient techniques. ijirt.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. sapub.org Furthermore, the use of solid acid catalysts, such as sulfated zirconia and nano-silica, provides a recyclable and environmentally friendly alternative to traditional homogeneous acid catalysts. rsc.orgmdpi.com The development of protocols using natural feedstocks, like ethyl gallate, as starting materials further underscores the shift towards sustainable synthesis. jocpr.com

Regioselective Functionalization Strategies at the Quinoxaline Nucleus

The ability to introduce functional groups at specific positions on the quinoxaline ring is critical for developing compounds with desired properties. Regioselective functionalization strategies are therefore a key area of research.

Functionalization at Alkyl and Methoxy (B1213986) Positions

For a molecule like this compound, functionalization can be envisioned at the methyl group or the methoxy groups. The methyl group on the benzene (B151609) ring can potentially undergo radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

The methoxy groups at the 2 and 3 positions are generally stable, but their presence activates the quinoxaline ring towards certain reactions. The ether linkages can be cleaved under harsh conditions, but more subtle modifications are less common. However, the synthesis of analogues with different alkoxy groups can be achieved by using the corresponding dialkoxy dicarbonyl precursors in the initial condensation reaction. For instance, the synthesis of quinoxaline-2,3(1H,4H)-dithione can be achieved using thionating agents. mdpi.com

Strategies for Selective Substitution on the Quinoxaline Ring System

Selective substitution on the quinoxaline ring itself is a significant challenge due to the presence of multiple reactive sites. However, modern synthetic methods have provided solutions. Direct C-H functionalization, guided by directing groups or exploiting the inherent reactivity of the quinoxaline system, is a powerful strategy. nih.govresearchgate.net

For instance, the C3 position of quinoxalin-2(1H)-ones is particularly amenable to functionalization. nih.govresearchgate.net While our target molecule is a 2,3-dimethoxy derivative, the chemistry of quinoxalinones provides valuable insights into the reactivity of the pyrazine (B50134) ring. Visible-light-induced radical cascade reactions have also been employed for the 1,2-di(hetero)arylation of styrenes using quinoxalin-2(1H)-ones. acs.org

The use of N-oxides as directing groups is a well-established strategy in heterocyclic chemistry to control regioselectivity. mdpi.com For quinoxalines, this approach can direct functionalization to specific positions on the benzene ring. For example, catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) leads to the corresponding amine, which can then undergo further reactions. researchgate.net

Novel Precursor Chemistry and Reaction Pathways

The development of novel precursors and reaction pathways continues to expand the toolkit for quinoxaline synthesis. nih.govjohnshopkins.edu These innovations often aim to simplify synthetic procedures, improve yields, and access a wider range of derivatives.

One area of innovation is the in situ generation of the 1,2-dicarbonyl component. encyclopedia.pub For example, the oxidation of α-hydroxy ketones in the presence of an o-phenylenediamine can directly lead to the quinoxaline product, avoiding the need to isolate the often-unstable dicarbonyl compound. encyclopedia.pub

The use of non-traditional starting materials is another exciting development. For instance, the reaction of o-phenylenediamines with sulfoxonium ylides, mediated by DBU, provides a metal-free and oxidant-free route to quinoxalines. researchgate.net Furthermore, novel multicomponent reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient way to build molecular complexity. For example, the reaction of o-phenylenediamine, cyclohexyl isocyanide, and aromatic aldehydes in the presence of an iron catalyst yields N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org The synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts also highlights the development of novel precursors for heterocyclic synthesis. organic-chemistry.org

Table 3: Novel Precursors and Pathways for Quinoxaline Synthesis

| Precursors | Reagent/Catalyst | Reaction Type | Product | Reference |

| o-phenylenediamine, α-hydroxy ketone | Oxidant | Tandem oxidation-condensation | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine, sulfoxonium ylide | DBU | Metal-free condensation | Quinoxaline derivative | researchgate.net |

| o-phenylenediamine, isocyanide, aldehyde | Iron catalyst | Multicomponent reaction | Substituted quinoxaline | sapub.org |

Chemical Reactivity and Derivatization Strategies of 2,3 Dimethoxy 5 Methylquinoxaline

Oxidation and Reduction Chemistry of the Quinoxaline (B1680401) System

The quinoxaline core is a redox-active system. The nitrogen atoms in the pyrazine (B50134) ring can be oxidized or reduced, and these transformations are often reversible, making quinoxaline derivatives interesting for materials science applications like redox flow batteries. oup.comacs.org

Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The primary method for synthesizing quinoxaline 1,4-dioxides is through the Beirut reaction, which involves the heterocyclization of benzofuroxans with enamines or enols. nih.gov Direct oxidation of the parent quinoxaline is also possible. nih.gov These N-oxide functionalities facilitate a variety of subsequent reactions. nih.gov

Reduction: The quinoxaline system can undergo reduction under various conditions. The N-oxide groups of quinoxaline 1,4-dioxides can be deoxygenated using a range of reducing agents, including trivalent phosphorus compounds, complex metal hydrides, and catalytic hydrogenation, to yield the corresponding quinoxaline. nih.gov

Reductive formylation of quinoxaline and its 2-methyl derivative using formic acid in formamide (B127407) results in the formation of N,N'-diformyl-1,2,3,4-tetrahydro-compounds. rsc.org Quinoxaline derivatives are also being explored for their stability in reduced forms for applications in aqueous organic redox flow batteries, where tautomerization of the reduced form can be a challenge. acs.org For instance, derivatives of quinoxalino[2,3-b]quinoxaline (B1663784) can be reversibly reduced with agents like sodium dithionite (B78146) (Na₂S₂O₄), leading to a significant color change and a switch in fluorescence properties. oup.com

Table 1: Redox Reactions of Quinoxaline Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Oxidation | Benzofuroxan/Enamine | Quinoxaline 1,4-Dioxide | nih.gov |

| Reduction of N-Oxide | Trivalent Phosphorus Compounds | Quinoxaline | nih.gov |

| Reductive Formylation | Formic Acid / Formamide | N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline | rsc.org |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The pyrazine ring of quinoxaline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. However, in 2,3-dimethoxy-5-methylquinoxaline, these positions are already substituted. The methoxy (B1213986) groups are potential leaving groups and can be displaced by strong nucleophiles. For example, 2-chloro-3-methylquinoxaline (B189447) reacts with aromatic amines, which act as nucleophiles, to form 2-arylamino-3-methylquinoxalines. nih.gov While direct substitution on the quinoxaline ring of this compound is challenging, reactions involving nucleophiles can be directed to other parts of the molecule if functionalized appropriately. Studies on 2-monosubstituted quinoxalines show that they react with various organometallic nucleophiles (Grignard reagents, organolithiums) to yield 2,3-disubstituted products after oxidative rearomatization. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution typically occurs on the benzene (B151609) ring of the quinoxaline system. msu.edu The rate and regioselectivity of the reaction are dictated by the directing effects of the existing substituents. In this compound, the benzene ring contains a methyl group, which is an activating, ortho-, para-directing group. The pyrazine ring acts as a deactivating group. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the methyl group (C-6 and C-8). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com The presence of activating groups, such as a methoxy substituent on the benzene ring, can increase the rate of electrophilic substitution significantly. msu.edu

Table 2: Substitution Reactions on the Quinoxaline Scaffold

| Reaction Type | Position of Attack | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | C-2/C-3 | Grignard Reagents, Organolithiums | 2,3-disubstituted quinoxalines | nih.gov |

| Electrophilic Nitration | Benzene Ring (C-6, C-8) | HNO₃, H₂SO₄ | Nitro-substituted quinoxaline | msu.edu |

| Electrophilic Halogenation | Benzene Ring (C-6, C-8) | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃) | Halogen-substituted quinoxaline | msu.edu |

Heterocyclization Reactions for Fused Ring Systems

Quinoxaline derivatives serve as valuable building blocks for the synthesis of more complex, fused heterocyclic systems. nih.govacs.org These reactions often involve the condensation of functional groups on the quinoxaline core with other reagents to build new rings. For instance, quinoxalines bearing an ortho-aniline moiety at the C-2 position are precursors for creating ligands that intercalate with DNA. nih.gov A common strategy involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, which is the foundational synthesis for the quinoxaline ring itself and can be extended to build larger systems. nih.gov The synthesis of quinoxalino[2,3-b]quinoxalines, for example, can be achieved through the oxidation of their dihydro derivatives, which are formed from appropriately substituted precursors. oup.com

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemistry of quinoxaline derivatives can lead to interesting molecular transformations. For example, the photolysis of quinoxaline 1,4-dioxides has been studied, indicating the reactivity of the N-oxide bond under UV irradiation. nih.gov While specific photochemical studies on this compound are not widely reported, research on related structures like 5-methylcytosine (B146107) shows that photochemical reactions in aqueous solutions can lead to ring-opening products. nih.gov This suggests that the quinoxaline ring system could undergo similar photoinduced reactions with nucleophiles like water.

Electrochemical Reactivity: The quinoxaline system is electrochemically active. oup.com Aryl-substituted quinoxalino[2,3-b]quinoxaline derivatives exhibit amphoteric character, meaning they can be both oxidized and reduced. oup.com Cyclic voltammetry studies show that these compounds can undergo reversible redox processes. The introduction of electron-donating methoxy groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), making oxidation easier, while the electron-deficient quinoxaline core provides a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction. oup.com This tunable redox behavior is crucial for their potential use as redox dyes and in electronic materials. oup.com

Polymerization and Oligomerization Mechanisms

Quinoxaline units can be incorporated into the backbones of oligomers and polymers, creating materials with potentially useful optical and electronic properties. researchgate.netbohrium.com A key strategy for creating such materials is through stepwise reactions like the Wittig coupling. researchgate.netbohrium.com In this approach, quinoxaline-based phosphonium (B103445) salts are reacted with quinoxaline-based aldehydes to form (E)-(quinoxalin-2-yl)ethene oligomers. researchgate.net This method allows for the controlled synthesis of oligomers with a defined number of repeating units and specific stereochemistry. researchgate.netbohrium.com The resulting oligomers with conjugated π-systems exhibit light absorption and emission properties that can be tuned by modifying the quinoxaline backbone, suggesting applications in materials science. researchgate.netbohrium.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Quinoxaline 1,4-dioxide |

| Benzofuroxan |

| N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline |

| Quinoxalino[2,3-b]quinoxaline |

| Sodium dithionite |

| 2-Chloro-3-methylquinoxaline |

| 2-Arylamino-3-methylquinoxaline |

| 5-Methylcytosine |

Mechanistic Investigations of Biological and Biochemical Interactions

Studies on Mutagenic Potential and DNA Interaction Mechanisms

The mutagenic potential of 2,3-Dimethoxy-5-methylquinoxaline is a subject of considerable scientific interest. Investigations into its interactions with DNA and predictive models for mutagenicity have shed light on its toxicological profile.

Quinoxaline (B1680401), the core structural component of this compound, has been identified as a major mutagenic scaffold. nih.gov A study analyzing a large dataset of compounds found that the quinoxaline scaffold had a mutagenicity rate of 78% across 18 compounds in the Ames dataset. nih.gov This suggests a high likelihood of mutagenic activity for compounds containing this core structure.

Interestingly, while some prediction models like Toxtree failed to identify this compound as a mutagen due to the absence of specific structural alerts, other scaffold-based analyses have successfully predicted its mutagenicity. nih.govresearchgate.net This highlights the importance of the underlying chemical scaffold in determining the biological activity of a compound, which may be overlooked by models that focus solely on functional groups. For instance, 5-(Bromomethyl)-2,3-dimethoxyquinoxaline was predicted to be mutagenic by both scaffold analysis and Toxtree, the latter due to an aliphatic halogen substructure alert. nih.govresearchgate.net

Table 1: Mutagenicity Prediction for Quinoxaline Compounds

| Compound | Prediction Model | Mutagenicity Prediction | Reason |

|---|---|---|---|

| This compound | Toxtree | Non-mutagenic | No structural alerts found nih.govresearchgate.net |

| This compound | Scaffold Analysis | Mutagenic | Contains major mutagenic quinoxaline scaffold nih.govresearchgate.net |

| 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | Toxtree | Mutagenic | Aliphatic halogen substructure alert nih.govresearchgate.net |

| 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | Scaffold Analysis | Mutagenic | Contains major mutagenic quinoxaline scaffold nih.govresearchgate.net |

| Quinoxaline | Toxtree | Non-mutagenic | No structural alerts found nih.gov |

The molecular basis for the DNA reactivity of quinoxaline derivatives is an area of ongoing research. For some related compounds, such as 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ), direct genotoxic effects have been observed. nih.govresearchgate.net DMBQ was found to induce dose-dependent DNA fragmentation in V79 cells and in various tissues of rats. nih.govresearchgate.net These DNA lesions were largely repairable but demonstrated a promutagenic character by inducing 6-thioguanine-resistance in V79 cells. nih.govresearchgate.net While this provides insight into the potential mechanisms of a related quinone structure, further research is needed to specifically elucidate the DNA interaction mechanisms of this compound.

Enzyme Inhibition Mechanisms and Receptor Binding Dynamics

This compound and its structural analogs have been investigated for their ability to interact with and inhibit various enzymes and receptors, demonstrating a range of biological activities.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Several quinoxaline-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. rsc.orgnih.govnih.gov For example, a series of 3-methylquinoxaline-based derivatives showed significant antiproliferative activity against cancer cell lines, with one compound, 17b, being a potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. rsc.orgnih.gov This was more potent than the established inhibitor sorafenib. nih.gov Docking studies have revealed that these compounds can effectively interact with the active site of VEGFR-2. rsc.orgnih.gov Another study on quinoxalin-2-one derivatives also identified potent VEGFR-2 inhibitors, with compound 7f showing 1.2 times the inhibitory activity of sorafenib. nih.gov These findings underscore the potential of the quinoxaline scaffold in designing effective VEGFR-2 inhibitors.

Lipoxygenases (LOXs) are enzymes involved in the inflammatory process and are targets for anti-inflammatory drug development. medchemexpress.com While direct studies on this compound's interaction with LOX are not extensively documented in the provided results, the broader class of quinones and related compounds have been explored as LOX inhibitors. medchemexpress.comnih.gov For instance, new inhibitors of 5-lipoxygenase (5-LOX) have been designed based on the structure of 2-(3-benzoylphenyl)propanoic acid, and docking studies suggested potential interaction with the 5-LOX active site. nih.gov Furthermore, various natural and synthetic compounds, including dual inhibitors of COX and 5-LOX, have been identified, indicating the potential for quinoxaline derivatives to interact with this class of enzymes. medchemexpress.com

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in diseases like cancer. nih.govnih.govmdpi.com The activation of this pathway can be initiated by various stimuli, including growth factors that bind to receptor tyrosine kinases. youtube.com The pathway's components, such as PI3K and Akt, are key signaling nodes that, when activated, can lead to the activation of mTOR, which in turn promotes protein synthesis, lipid biosynthesis, and cell cycle progression. youtube.com Given that quinoxaline derivatives can inhibit receptor tyrosine kinases like VEGFR-2, which are upstream activators of the PI3K/Akt/mTOR pathway, it is plausible that this compound could modulate this signaling cascade. rsc.orgnih.govnih.gov However, direct evidence from the provided search results specifically detailing the effects of this compound on the PI3K/Akt/mTOR pathway is not available, representing an area for future investigation.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research on the biological and biochemical interactions of the chemical compound this compound. Despite extensive searches for its activity, including interactions with melatonin (B1676174) receptors, induction of cellular responses like apoptosis, and antimicrobial properties, no dedicated studies detailing these mechanisms for this specific molecule are publicly available.

While the broader class of quinoxaline derivatives is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, these general properties cannot be specifically attributed to this compound without direct experimental evidence. nih.govnih.gov Research into the quinoxaline scaffold often involves the synthesis and evaluation of numerous derivatives to identify promising candidates for therapeutic development. nih.gov

Investigations into related but distinct quinoxaline compounds have shown various biological effects. For instance, certain quinoxaline-containing peptides have been studied for their ability to induce apoptosis and modulate autophagy in cancer cells. nih.gov Similarly, other derivatives, such as those with different substitutions at the 2 and 3 positions like 2,3-bis(bromomethyl)quinoxaline, have been evaluated for their antimicrobial activity against various bacterial and fungal strains. nih.gov

It is crucial to distinguish this compound from the similarly named but structurally different compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q0. sigmaaldrich.comnih.gov The latter is a benzoquinone that has been documented as an apoptosis inducer and is involved in cellular respiration. sigmaaldrich.com However, this information is not applicable to the quinoxaline-based structure of the subject compound.

At present, the scientific community has not published specific findings on the following topics for This compound :

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, SAR studies have been instrumental in elucidating the mechanisms of their biological and biochemical interactions, guiding the design of more potent and selective therapeutic agents. mdpi.com These investigations systematically modify the quinoxaline scaffold and analyze the resulting changes in activity, providing critical insights into the key molecular features required for interaction with biological targets.

Detailed research findings from various studies on quinoxaline derivatives have highlighted the significance of the type and position of substituents on the quinoxaline core, as well as the nature of any attached side chains.

Influence of Substituents on the Quinoxaline Ring:

The electronic properties of substituents on the benzene (B151609) ring portion of the quinoxaline nucleus play a crucial role in modulating biological activity.

Electron-donating vs. Electron-withdrawing Groups: Several studies have demonstrated that the nature of substituents significantly impacts the anticancer activity of quinoxaline derivatives. For instance, in one series of compounds, the presence of electron-releasing groups like a methoxy (B1213986) group (-OCH3) was found to be essential for activity. mdpi.com Conversely, replacing the -OCH3 group with an electron-withdrawing group such as chlorine (-Cl) led to a decrease in activity. mdpi.com In another study, however, a chlorine atom produced higher activity than a bromine atom (another electron-withdrawing group) or a methyl group (-CH3), which is electron-releasing. mdpi.com This indicates that the optimal electronic nature of the substituent can be dependent on its position and the specific biological target.

Positional Importance: The position of the substituents is also critical. For a series of quinoxaline derivatives tested for anticancer activity, it was found that unsubstituted aromatic rings (R1, R2 = H) resulted in higher activity compared to other substituted derivatives. mdpi.com In a different series, electron-donating groups were shown to increase activity, while electron-withdrawing groups decreased it. mdpi.com

The table below summarizes the effect of different substituents on the anticancer activity of a class of quinoxaline derivatives.

| Compound | R1 | R2 | R3 | Activity |

| Series 1 | H | H | - | Higher activity than substituted rings. mdpi.com |

| H | Cl | - | Higher activity than Br or CH3 substitution. mdpi.com | |

| Series 2 | OCH3 | OCH3 | OCH3 | Essential for activity; showed excellent activity against HeLa, SMMC-7721, and K562 cell lines. mdpi.com |

| Series 3 | - | - | Electron-donating groups | Increases activity. mdpi.com |

| - | - | Electron-withdrawing groups | Decreases activity. mdpi.com |

Impact of Side Chains and Linkers:

Modifications to side chains attached to the quinoxaline ring have also yielded significant SAR insights.

Nature of the Linker: The atom used to link a side chain to the quinoxaline core can dramatically affect activity. For example, a nitrogen linker at the third position of the quinoxaline was found to increase activity, whereas an oxygen linker at the same position decreased it. mdpi.com An aliphatic -CH2- linker at the third position was also shown to be essential for activity in another series, with an N-linker diminishing the effect. mdpi.com

Side Chain Composition: The composition of the side chain itself is a key determinant of biological potency. In a study of quinoxaline-arylfuran derivatives, a hydrazide side chain terminating in a p-cresol (B1678582) or pyridine (B92270) moiety showed higher inhibitory activity against cancer cell lines, suggesting that a hydrogen-bond acceptor or donor in this position enhances activity. nih.gov The presence of a cyano (-CN) group on an aliphatic chain fused to a nitrogen atom of the quinoxaline nucleus was also identified as being essential for activity. mdpi.com

The following table presents SAR data for quinoxaline-arylfuran derivatives against the HeLa cancer cell line.

| Compound ID | Side Chain Moiety | IC50 (μM) against HeLa cells |

| QW3 | p-cresol | >25 |

| QW4 | p-cresol | 19.34 |

| QW5 | p-cresol | 17.61 |

| QW11 | pyridine | 12.16 |

| QW12 | pyridine | 10.58 |

| QW13 | pyridine | 11.23 |

Data sourced from a study on quinoxaline–arylfuran derivatives as new antitumor agents. nih.gov

These SAR studies provide a mechanistic framework for understanding how quinoxaline derivatives interact with their biological targets. For example, the preference for hydrogen-bond donors or acceptors in a side chain suggests specific interactions with amino acid residues in a protein's binding pocket. nih.gov Similarly, the influence of electron-donating or -withdrawing groups can point to the importance of electrostatic or π-π stacking interactions. mdpi.com Molecular docking studies have further corroborated these findings, showing that quinoxaline derivatives can occupy specific subpockets in target proteins, such as the SH2 domain of STAT3, thereby blocking signaling pathways. nih.gov

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,3-Dimethoxy-5-methylquinoxaline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed analysis of the ¹H NMR spectrum of the related compound 2,3-dimethylquinoxaline (B146804) reveals distinct signals corresponding to the methyl and aromatic protons. chemicalbook.comrsc.org For this compound, the spectrum is expected to show characteristic signals for the three methyl groups (two methoxy (B1213986) and one ring-substituted) and the protons on the quinoxaline (B1680401) ring system. The chemical shifts of the methoxy protons would typically appear in the range of 3.8-4.0 ppm, while the methyl group on the aromatic ring would likely resonate further downfield, influenced by the ring currents. The aromatic protons will exhibit complex splitting patterns and chemical shifts depending on their position relative to the various substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known values for similar quinoxaline structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-OCH₃ | ~4.1 | ~54 |

| C3-OCH₃ | ~4.1 | ~54 |

| C5-CH₃ | ~2.5 | ~20 |

| C6-H | ~7.5-7.7 | ~128 |

| C7-H | ~7.5-7.7 | ~129 |

| C8-H | ~7.8-8.0 | ~130 |

| C2 | - | ~155 |

| C3 | - | ~155 |

| C4a | - | ~138 |

| C5 | - | ~135 |

| C6 | - | ~128 |

| C7 | - | ~129 |

| C8 | - | ~130 |

| C8a | - | ~140 |

Mass Spectrometry (MS) for Fragment Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 204.22 g/mol . cymitquimica.com The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula, C₁₁H₁₂N₂O₂. cymitquimica.com

The fragmentation of the molecular ion under EI conditions can provide valuable structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of substituents from the aromatic ring and cleavage of the heterocyclic ring. For this compound, characteristic fragmentation patterns would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 189, arising from the cleavage of one of the methoxy groups or the methyl group on the benzene (B151609) ring.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 173.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement process could lead to the elimination of formaldehyde from a methoxy group, resulting in a fragment at m/z 174.

Cleavage of the quinoxaline ring: This can lead to a variety of smaller fragments, providing further clues about the substitution pattern.

By analyzing the relative intensities of these fragment ions, it is possible to deduce the most stable ions and the most likely fragmentation pathways, which in turn supports the proposed structure. chemguide.co.uklibretexts.orglibretexts.orgmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation patterns of similar compounds.

| m/z | Possible Fragment | Lost Neutral Fragment |

| 204 | [C₁₁H₁₂N₂O₂]⁺ (Molecular Ion) | - |

| 189 | [C₁₀H₉N₂O₂]⁺ | •CH₃ |

| 173 | [C₁₀H₉N₂O]⁺ | •OCH₃ |

| 174 | [C₁₀H₁₀N₂O]⁺ | CH₂O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics within the this compound molecule. nih.gov

The IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its structural features. researchgate.netchemicalbook.com Key absorptions would include:

C-H stretching vibrations: Aromatic C-H stretching bands would appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed between 2850 and 3000 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system would give rise to a series of bands in the 1450-1650 cm⁻¹ region.

C-O stretching vibrations: The asymmetric and symmetric stretching vibrations of the C-O bonds in the methoxy groups are expected to produce strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H bending vibrations: Out-of-plane bending vibrations of the aromatic C-H bonds would appear in the 700-900 cm⁻¹ region, and their positions can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy offers complementary information to IR spectroscopy. nih.govnih.gov Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring system and the various functional groups. The symmetric vibrations of the quinoxaline ring are often particularly prominent in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, allowing for the confirmation of its functional groups and providing insights into its molecular symmetry and bonding. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound This table is predictive and based on typical vibrational modes for similar structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=N/C=C Stretch (ring) | 1450-1650 | IR, Raman |

| Asymmetric C-O Stretch | 1200-1300 | IR |

| Symmetric C-O Stretch | 1000-1100 | IR |

| Aromatic C-H Bend (out-of-plane) | 700-900 | IR |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to display absorption bands in the ultraviolet and possibly the visible region, corresponding to the promotion of electrons from the ground state to various excited states. These transitions are typically of the π → π* and n → π* type, associated with the aromatic quinoxaline core. The position and intensity of these absorption bands are influenced by the substituents on the quinoxaline ring. The methoxy and methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline.

Fluorescence spectroscopy provides information about the de-excitation of the molecule from its lowest singlet excited state back to the ground state. Not all molecules that absorb light will fluoresce; the quantum yield of fluorescence depends on the efficiency of non-radiative decay processes. For some quinoxaline derivatives, fluorescence emission is observed, and the emission spectrum is typically a mirror image of the lowest energy absorption band. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. The study of the photophysical properties of this compound can provide insights into its potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Table 4: Predicted Photophysical Properties of this compound This table is predictive and based on the properties of similar quinoxaline compounds.

| Property | Predicted Value/Range |

| Absorption Maximum (λmax) | ~250-350 nm |

| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |

| Emission Maximum (λem) | Dependent on excitation wavelength and environment |

| Fluorescence Quantum Yield (ΦF) | Variable, dependent on structure and solvent |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.

For a related compound, 2,3-dimethylquinoxaline, the crystal structure has been determined to be planar. researchgate.net In the case of 2,3-diphenylquinoxaline, the phenyl rings are twisted relative to the quinoxaline plane. researchgate.net For this compound, a single crystal suitable for X-ray diffraction would be grown. The analysis of the diffraction pattern would reveal the unit cell dimensions and the space group of the crystal.

The resulting crystal structure would confirm the planarity or any distortion of the quinoxaline ring system. It would also precisely define the orientation of the methoxy and methyl groups relative to the ring. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the solid-state architecture of the compound. This detailed structural information is invaluable for understanding the physical properties of the material and for computational modeling studies.

Table 5: Illustrative Crystallographic Parameters for a Quinoxaline Derivative This table is illustrative and based on data for 2,3-diphenylquinoxaline. researchgate.net Actual data for this compound would require experimental determination.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0325 |

| b (Å) | 10.9516 |

| c (Å) | 22.5985 |

| β (°) | 95.107 |

| Z | 4 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by replacing one of the methoxy groups with a chiral substituent or by synthesizing a derivative with a chiral side chain, the resulting enantiomers would interact differently with plane-polarized light.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would show positive or negative bands (Cotton effects) at the wavelengths of the chromophore's electronic transitions. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters near the quinoxaline chromophore.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve would also be characteristic of the absolute configuration of the chiral derivative.

By comparing the experimentally obtained CD or ORD spectra with those predicted by quantum chemical calculations or with the spectra of related compounds of known absolute configuration, the stereochemistry of a chiral derivative of this compound could be unambiguously determined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2,3-dimethoxy-5-methylquinoxaline. tandfonline.comnih.gov Methods such as B3LYP are commonly employed to optimize the molecular geometry and calculate key electronic parameters. tandfonline.comhmdb.ca

For quinoxaline (B1680401) derivatives, these calculations typically reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The presence of electron-donating groups, such as the two methoxy (B1213986) groups at the 2 and 3 positions and the methyl group at the 5 position in this compound, is expected to increase the electron density of the quinoxaline ring system. This, in turn, would likely raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the methoxy groups, indicating these as potential sites for hydrogen bonding and other intermolecular interactions.

Table 1: Predicted Key Electronic Properties of this compound based on Analog Studies

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Increased electron-donating character |

| LUMO Energy | Lowered by substituents | Enhanced electron-accepting potential |

| HOMO-LUMO Gap | Relatively Small | Indicates higher chemical reactivity |

| MEP Negative Regions | Around N and O atoms | Sites for electrophilic attack and H-bonding |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of a ligand when it interacts with a biological target, such as a protein or enzyme. nih.govtandfonline.com These simulations can provide valuable insights into the stability of the ligand-protein complex, the nature of the binding interactions, and the conformational changes that may occur upon binding.

While no specific MD simulation studies have been published for this compound, the general methodology has been applied to various quinoxaline derivatives, particularly in the context of their potential as kinase inhibitors. tandfonline.comtandfonline.comresearchgate.net In a typical MD simulation of a quinoxaline derivative bound to a kinase, the system is solvated in a water box, and the trajectory of the atoms is calculated over a period of nanoseconds.

Analysis of the MD trajectory can reveal key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over time. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, can elucidate the key residues responsible for the binding affinity. For this compound, MD simulations could be used to predict its binding mode and affinity to various potential targets, guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. nih.goveurekaselect.com

Several QSAR studies have been conducted on quinoxaline derivatives for various biological activities, including anticancer and antitubercular activities. tandfonline.comnih.gov These studies typically involve the calculation of a large number of molecular descriptors, which can be categorized as constitutional, topological, electrostatic, and quantum-chemical descriptors. tandfonline.com Feature selection methods, such as genetic algorithms and simulated annealing, are often employed to identify the most relevant descriptors for building the QSAR model. tandfonline.com

For a series of quinoxaline derivatives, QSAR models have shown that descriptors related to electrostatics, topology, and hydrophobicity are often important for their biological activity. tandfonline.comnih.gov For instance, in a 2D-QSAR study on quinoxaline derivatives as anticancer agents, descriptors such as Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), and Z_comp Dipole were identified as significant. nih.gov

While a specific QSAR model for this compound is not available, it could be included in a dataset of quinoxaline analogs to develop a predictive model for a particular biological activity. The values of its molecular descriptors would be calculated and used as input for the model.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Quinoxaline Derivatives

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

| Electrostatic | Dipole moment, Partial charges | Charge distribution and intermolecular interactions |

| Quantum-Chemical | HOMO/LUMO energies, Epsilon3 | Electronic structure and reactivity |

In Silico Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry can be used to predict the most likely reaction pathways for the synthesis of a molecule and to identify the structures of transient intermediates. This is often achieved by calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.

The most common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with 1,2-dimethoxy-1,2-ethanedione (or a suitable precursor).

Computational studies can be employed to investigate the mechanism of this condensation reaction. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. Such calculations could confirm the plausible mechanism, which likely involves nucleophilic attack of the diamine onto the dicarbonyl compound, followed by cyclization and dehydration.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new potential ligands. nih.govnih.gov

Several studies have reported the development of pharmacophore models for various classes of quinoxaline derivatives with anticancer activity. nih.govnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for quinoxaline-based EGFR inhibitors might include a hydrogen bond acceptor feature corresponding to the nitrogen atoms of the quinoxaline ring and hydrophobic features corresponding to the aromatic rings. nih.gov

Although a specific pharmacophore model based on this compound has not been described, this compound could be used as part of a training set to develop a pharmacophore model for a particular target. Alternatively, this compound could be identified as a hit in a virtual screening campaign using an existing pharmacophore model for a relevant target.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The set of all possible conformations and their corresponding energies constitutes the potential energy surface of the molecule. acs.org

For a molecule like this compound, conformational flexibility would primarily arise from the rotation of the two methoxy groups and the methyl group. A systematic conformational search can be performed using computational methods to identify the low-energy conformers. conflex.net This involves generating a large number of initial conformations and then minimizing their energies using a suitable force field or quantum mechanical method.

Applications in Advanced Materials Science and Chemical Technologies

Development as Electron Transporting Materials in Organic Electronics

While the quinoxaline (B1680401) structural class, known for being electron-deficient, is generally considered for use in organic electronics, specific research detailing the development of 2,3-Dimethoxy-5-methylquinoxaline for these purposes is not available in the reviewed literature. Some vendors may categorize the compound under "OLED Materials," but this is not supported by dedicated research studies. bldpharm.com

There is no available research data confirming the application or performance of this compound in organic solar cells or dye-sensitized solar cells. While the general class of quinoxaline-based polymers is explored for solar cell applications due to favorable electronic properties and thermal stability, specific findings for this derivative are absent.

No published studies were found that describe the integration or performance of this compound in either Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). The potential for its use is inferred from the properties of the broader quinoxaline family rather than direct evidence.

Role as Chemical Probes and Internal Standards in Analytical Methodologies

There is no documented use of this compound as a chemical probe or as an internal standard in analytical methodologies in the reviewed scientific papers.

Precursors in the Synthesis of Complex Natural Product Analogues (e.g., Ubiquinones)

A significant point of clarification is that this compound is not a documented precursor in the synthesis of ubiquinones (B1209410) (Coenzyme Q series). This role is well-established for 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (also known as Coenzyme Q₀), a different compound with which it is likely confused due to the similar name. The synthesis of ubiquinone analogues proceeds via the benzoquinone core, not the quinoxaline heterocyclic system.

Chemosensors and Biosensors Development

No specific research was found on the development of chemosensors or biosensors based on this compound. The broader class of quinoxaline derivatives is utilized in sensor technology, but studies focusing on this particular molecule are not available.

Other Research Contexts

The primary context in which this compound appears in the scientific literature is in studies of mutagenicity. It is cited as an example of a mutagenic compound containing the quinoxaline scaffold. nih.govplos.orgplos.org In one analysis, it was identified as a mutagen based on its core structure, contributing to a broader understanding of how molecular scaffolds relate to mutagenicity. nih.govplos.org

Future Research Directions and Emerging Opportunities

Exploration of Sustainable Synthesis Routes

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. ijirt.orgbenthamdirect.com A significant future direction is the development of sustainable and environmentally benign synthetic protocols. ijirt.orgbenthamdirect.com This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. benthamdirect.com

Future research will likely focus on several key areas of sustainable synthesis:

Green Solvents and Catalysts: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, and solvent-free reaction conditions is anticipated. ijirt.orgbenthamdirect.com The development and utilization of reusable and non-toxic catalysts, such as nanocatalysts and biocatalysts, will be crucial. benthamdirect.comrsc.org For instance, the use of silica nanoparticles and monoclinic zirconia nanoparticles as heterogeneous catalysts has already shown promise in the synthesis of quinoxaline derivatives. rsc.org

Energy-Efficient Methodologies: Techniques such as microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com Further exploration of these energy-efficient technologies is expected to lead to more sustainable manufacturing processes. ijirt.org

Renewable Feedstocks: Investigating the use of renewable starting materials to construct the quinoxaline core will be a vital step towards a truly sustainable synthetic pathway.

The table below summarizes some of the green chemistry approaches being explored for quinoxaline synthesis.

| Green Chemistry Approach | Description | Potential Benefits |

| Green Solvents | Utilizing environmentally friendly solvents such as water or ionic liquids, or conducting reactions under solvent-free conditions. ijirt.orgbenthamdirect.com | Reduced toxicity, waste, and environmental pollution. |

| Reusable Catalysts | Employing heterogeneous catalysts like nanocatalysts that can be easily recovered and reused for multiple reaction cycles. benthamdirect.comrsc.org | Lowered costs, reduced waste, and improved process efficiency. |

| Microwave/Ultrasound | Using microwave or ultrasonic energy to accelerate reaction rates. ijirt.orgbenthamdirect.com | Shorter reaction times, lower energy consumption, and often higher yields. |

| Biocatalysis | Utilizing enzymes to catalyze reactions under mild conditions. ijirt.org | High selectivity, minimal waste, and operation under environmentally friendly conditions. |

Discovery of Novel Mechanistic Pathways in Biological Systems

Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov However, for many of these activities, the precise molecular mechanisms of action are not fully understood. nih.gov A significant area of future research will be the elucidation of these mechanistic pathways.

Key research avenues include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors, DNA) with which 2,3-Dimethoxy-5-methylquinoxaline and its analogs interact is a primary objective. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in this process.

Signal Transduction Pathway Analysis: Once a target is identified, researchers will need to unravel the downstream signaling cascades that are modulated by the compound. This will provide a more complete picture of how the compound exerts its biological effects.

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the mechanism of action will enable more rational design of new derivatives with improved potency and selectivity. nih.gov For example, understanding how specific substitutions on the quinoxaline ring influence binding to a particular protein can guide the synthesis of more effective therapeutic agents. rsc.org

Investigation of Resistance Mechanisms: In the context of antimicrobial and anticancer applications, understanding how cells develop resistance to quinoxaline derivatives is crucial for designing next-generation compounds that can overcome these resistance mechanisms. nih.gov

The following table outlines potential biological mechanisms that warrant further investigation for quinoxaline derivatives.

| Biological Activity | Potential Mechanistic Pathways for Investigation |

| Anticancer | Induction of apoptosis through mitochondrial- and caspase-3-dependent pathways, inhibition of protein kinases, interaction with DNA. rsc.orgcaymanchem.comnih.gov |

| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis, interference with nucleic acid replication. nih.gov |

| Anti-inflammatory | Modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK), inhibition of pro-inflammatory enzyme activity. researchgate.net |

Integration into Advanced Materials for Energy and Optoelectronics

The unique electronic properties of the quinoxaline scaffold make it an attractive building block for advanced organic materials. nih.govqmul.ac.uk Quinoxaline derivatives have shown significant promise as electron-transporting materials, a critical component in various electronic devices. nih.govqmul.ac.uk

Future research in this area will likely focus on:

Organic Solar Cells (OSCs): Quinoxaline-based materials have been successfully used as non-fullerene acceptors in OSCs, contributing to improved power conversion efficiencies. nih.govrsc.org Continued research will involve the design and synthesis of new quinoxaline derivatives with tailored energy levels and absorption spectra to further enhance the performance and stability of OSCs. nih.gov

Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of quinoxalines makes them suitable for use as electron-transporting or emissive materials in OLEDs. nih.govresearchgate.net Future work will aim to develop quinoxaline-based materials that exhibit high charge carrier mobility and luminescence efficiency, leading to more energy-efficient and durable displays and lighting sources. researchgate.net

Organic Field-Effect Transistors (OFETs): As n-type semiconductors, quinoxaline derivatives have the potential to be used in OFETs, which are the fundamental components of organic integrated circuits. nih.gov Research will focus on optimizing the molecular structure to improve charge transport properties and device stability.

Sensors and Electrochromic Devices: The electronic properties of quinoxaline derivatives can be modulated by external stimuli, making them promising candidates for chemical sensors and electrochromic materials (which change color in response to an electrical potential). nih.gov

The table below highlights the potential applications of quinoxaline derivatives in advanced materials.

| Application Area | Role of Quinoxaline Derivatives | Desired Properties for Future Research |

| Organic Solar Cells (OSCs) | Electron-accepting materials (non-fullerene acceptors). nih.govrsc.org | Tunable energy levels, broad absorption spectra, high electron mobility. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer materials. nih.govresearchgate.net | High charge carrier mobility, high luminescence efficiency, good thermal stability. |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor materials. nih.gov | High electron mobility, good air stability, solution processability. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new quinoxaline derivatives with enhanced properties, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. nih.govnih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials development process. rsc.org

Future opportunities in this domain include:

Miniaturized Synthesis and Screening: The use of microdroplet-based reaction platforms can enable the synthesis of quinoxaline derivatives in milliseconds with high conversion rates, even without catalysts. nih.govnih.gov Combining this with mass spectrometry detection allows for the high-throughput screening of optimal reaction conditions. nih.govnih.gov

Combinatorial Libraries: The development of solid-phase and solution-phase combinatorial synthesis methods will facilitate the creation of diverse libraries of quinoxaline derivatives. nih.gov This will enable a systematic exploration of the chemical space around the quinoxaline scaffold to identify compounds with desired biological activities or material properties. researchgate.net

Assay Development: The design of robust and efficient high-throughput screening assays is crucial for rapidly evaluating the biological activity or physical properties of the synthesized compounds. This includes cell-based assays for cytotoxicity and antimicrobial activity, as well as spectroscopic and electrochemical methods for materials characterization. nih.gov

The table below outlines the key components of a high-throughput discovery platform for quinoxaline derivatives.

| Component | Description | Advantages |

| Combinatorial Synthesis | Systematic creation of a large number of related compounds (a library) from a common scaffold. nih.gov | Rapid generation of chemical diversity for screening. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological or physical property. rsc.org | Accelerated identification of "hit" compounds with desired characteristics. |

| Microdroplet Reactions | Performing chemical reactions in picoliter to nanoliter volume droplets. nih.govnih.gov | Extremely fast reaction times, minimal reagent consumption, and suitability for HTS. |

Advanced Computational Tool Development for Predictive Modeling

Computational modeling is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound and its derivatives, the development and application of advanced computational tools will be a key driver of future research.

Emerging opportunities in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. kaust.edu.sa The development of more accurate and predictive QSAR models for quinoxaline derivatives will aid in the design of compounds with enhanced therapeutic effects.

Molecular Docking and Dynamics: These techniques simulate the interaction of a molecule with its biological target at the atomic level. semanticscholar.orgresearchgate.net This provides insights into the binding mode and can be used to predict the affinity of a compound for its target, guiding the design of more potent inhibitors.

Predictive Toxicology: A major challenge in drug development is predicting potential toxicity early in the process. kaust.edu.sa The development of computational models to predict the toxicity of quinoxaline derivatives will help to identify and eliminate potentially harmful compounds at an early stage, reducing the cost and time of drug development. inotiv.comgradientcorp.com

Materials Property Prediction: Computational methods can be used to predict the electronic and optical properties of new quinoxaline-based materials, accelerating the discovery of novel materials for energy and optoelectronic applications.

The table below summarizes the application of various computational tools in the study of quinoxaline derivatives.

| Computational Tool | Application | Research Goal |

| QSAR | Predicting biological activity based on chemical structure. kaust.edu.sa | Design of more potent and selective therapeutic agents. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. semanticscholar.orgresearchgate.net | Understanding mechanism of action and guiding lead optimization. |

| Predictive Toxicology | Forecasting potential adverse effects of a compound. inotiv.comgradientcorp.com | Early identification of potentially toxic compounds to reduce drug development attrition. |

Q & A

Q. What integrated approaches evaluate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Combine:

- In silico : Pharmacophore modeling (e.g., Schrödinger Phase) and ADMET prediction.

- In vitro : Enzyme inhibition assays (e.g., kinase profiling) and cellular uptake studies.

- In vivo : Pharmacokinetic profiling (e.g., murine models) to correlate structural modifications with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.